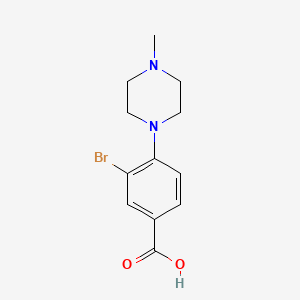

3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid

Description

3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid (CAS: 1131622-55-3; molecular weight: 299.168 g/mol) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a 4-methylpiperazine substituent at the 4-position of the aromatic ring . The compound is synthesized via a multi-step process involving:

O-Alkylation: Reaction of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate to form an intermediate ether.

Hydrolysis: Conversion of the ester to the free carboxylic acid.

Coupling: Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYGUVMUSGXQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660949 | |

| Record name | 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-55-3 | |

| Record name | 3-Bromo-4-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Methylbenzoic Acid to 4-Bromomethylbenzoic Acid

The initial step commonly involves bromination of 4-methylbenzoic acid to introduce a bromomethyl group at the 4-position, which serves as a key intermediate.

-

- N-Bromosuccinimide (NBS) is the preferred brominating agent, often used in slight excess.

- Radical initiators such as dibenzoyl peroxide or light irradiation (photolamp) facilitate the reaction.

- Solvents: Chlorobenzene, chloroform, acetonitrile, methylene chloride, or 1,2-dichloroethane are used depending on the process variant.

- Temperature: Reaction is carried out under reflux at 70–100 °C, sometimes maintained for 20 hours.

-

- The 4-methylbenzoic acid is dissolved in the chosen solvent.

- NBS and radical initiator are added, and the mixture is heated to reflux.

- Bromine may be added dropwise to accelerate the reaction.

- After completion, the mixture is cooled, filtered, and washed with solvents such as chloroform and water.

- The crude 4-bromomethylbenzoic acid is dried and can be further purified by recrystallization from ethyl acetate or butyl acetate.

-

- Typical yield: 60–70%

- Purity by HPLC: Approximately 97.5% (can be improved by recrystallization)

| Parameter | Details |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Dibenzoyl peroxide or photolamp |

| Solvents | Chlorobenzene, chloroform, acetonitrile |

| Temperature | 70–100 °C (reflux) |

| Reaction time | Up to 20 hours |

| Yield | 60–70% |

| Purity | ~97.5% (HPLC) |

Nucleophilic Substitution with N-Methylpiperazine to Form 4-(4-Methylpiperazinomethyl)benzoic Acid

The bromomethyl intermediate undergoes nucleophilic substitution with N-methylpiperazine to introduce the piperazine moiety.

-

- 4-Bromomethylbenzoic acid is reacted with excess N-methylpiperazine (typically 2.0 to 3.0 molar equivalents).

- Solvent: Chloroform or n-butanol.

- Base: Potassium carbonate is used to neutralize the acid and facilitate substitution.

- Reaction temperature: Room temperature to mild heating.

- Reaction time: 12 hours or more, with slow addition of N-methylpiperazine to control reaction rate.

-

- The bromomethylbenzoic acid and base are suspended in solvent.

- N-methylpiperazine is added slowly to the reaction mixture.

- After stirring for several hours, water is added to separate layers.

- The organic layer is pH adjusted with isopropanolic hydrochloride to precipitate the dihydrochloride salt.

- The product is filtered, washed (e.g., with n-butanol), and dried.

-

- Yield: Typically exceeds 95%

- Purity: Greater than 99% by HPLC after purification

| Parameter | Details |

|---|---|

| Nucleophile | N-methylpiperazine (2.0–3.0 equiv.) |

| Solvent | Chloroform or n-butanol |

| Base | Potassium carbonate |

| Temperature | Room temperature |

| Reaction time | ~12 hours |

| Yield | >95% |

| Purity | >99% (HPLC) |

Hydrolysis of 4-(4-Methylpiperazinomethyl)benzonitrile to 4-(4-Methylpiperazinomethyl)benzoic Acid

An alternative synthetic route involves hydrolyzing the nitrile precursor to the target acid.

-

- 4-(4-Methylpiperazinomethyl)benzonitrile is treated with concentrated hydrochloric acid (35%).

- Temperature: Heated to 90–95 °C.

- Reaction time: Approximately 5 hours.

-

- The nitrile compound and concentrated HCl are combined in a reaction flask.

- Heated under controlled temperature for complete hydrolysis.

- After reaction completion, the mixture is cooled to 40–45 °C.

- The solid product is filtered, washed with isopropanol, and dried.

-

- Yield: Approximately 75%

- Purity: Around 99.9% by HPLC

| Parameter | Details |

|---|---|

| Hydrolysis agent | Concentrated hydrochloric acid (35%) |

| Temperature | 90–95 °C |

| Reaction time | 5 hours |

| Yield | ~75% |

| Purity | ~99.9% (HPLC) |

Formation of 4-(4-Methylpiperazinomethyl)benzoyl Chloride (Optional Intermediate)

For further derivatization or coupling reactions, the acid can be converted into the corresponding benzoyl chloride.

-

- 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride is reacted with thionyl chloride.

- Molar ratio: Excess thionyl chloride (approx. 24 equivalents).

- Temperature: Heated to 80 °C.

- Reaction time: 24 hours.

-

- The acid salt and thionyl chloride are combined in a reaction flask.

- Heated to effect chlorination.

- After completion, the mixture is filtered and washed with chloroform.

- The benzoyl chloride dihydrochloride is isolated as a solid.

| Parameter | Details |

|---|---|

| Chlorinating agent | Thionyl chloride |

| Temperature | 80 °C |

| Reaction time | 24 hours |

| Yield | Not explicitly reported |

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Bromination of 4-methylbenzoic acid | NBS, radical initiator, chlorobenzene, reflux | 60–70 | ~97.5% | Radical bromination under reflux for 20 hours |

| Nucleophilic substitution | 4-bromomethylbenzoic acid, N-methylpiperazine, K2CO3, chloroform or n-butanol, RT | >95 | >99% | Slow addition, pH adjustment to isolate dihydrochloride salt |

| Hydrolysis of nitrile precursor | 4-(4-Methylpiperazinomethyl)benzonitrile, conc. HCl, 90–95 °C | ~75 | ~99.9% | Alternative route via nitrile hydrolysis |

| Conversion to benzoyl chloride | Thionyl chloride, 80 °C, 24 h | Not reported | Not reported | For further synthetic applications |

Research Findings and Notes

- The use of N-bromosuccinimide (NBS) in the bromination step is preferred due to its controlled radical bromination capability, leading to selective monobromination at the benzylic position without overbromination.

- Solvent choice influences reaction efficiency and product purity; chlorobenzene and chloroform are commonly used for their ability to dissolve reactants and withstand reflux temperatures.

- The nucleophilic substitution with N-methylpiperazine proceeds efficiently at room temperature with potassium carbonate as a base, yielding high purity products suitable for pharmaceutical intermediates.

- Hydrolysis of the nitrile intermediate provides an alternative synthetic route with good purity but slightly lower yield compared to direct substitution methods.

- The preparation of the benzoyl chloride derivative is useful for coupling reactions in drug synthesis, such as in the preparation of imatinib base, indicating the relevance of this intermediate in medicinal chemistry.

- Purification techniques such as recrystallization from ethyl acetate or butyl acetate and pH adjustment with isopropanolic hydrochloride solution are critical for obtaining high purity final products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.

Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid is utilized in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders. Its structural features allow it to interact with specific biological targets, modulating their activity.

Proteomics Research

The compound serves as a reagent in proteomics studies, aiding in the investigation of protein interactions and functions. This application is crucial for understanding complex biological pathways and mechanisms.

Chemical Biology

In chemical biology, this compound is employed to study various biological pathways, helping elucidate the roles of different biomolecules in cellular processes.

In Vitro Studies

Preliminary laboratory studies have demonstrated that this compound can inhibit certain cancer cell lines. These findings suggest its potential as an anticancer agent by affecting pathways involved in cell survival and growth.

Animal Models

Research using murine models has indicated that this compound can significantly lower serum levels of retinol binding protein (RBP), which may have implications for conditions such as age-related macular degeneration (AMD). These findings highlight its potential therapeutic applications beyond oncology.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of drugs targeting neurological and psychiatric disorders |

| Proteomics Research | Investigation of protein interactions and functions |

| Chemical Biology | Elucidation of biological pathways and mechanisms |

| In Vitro Studies | Potential anticancer properties demonstrated through inhibition of cancer cell lines |

| Animal Models | Implications for age-related macular degeneration through modulation of RBP levels |

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use in research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Substituent Effects on Physicochemical Properties

- Piperazine vs. Piperidine analogs (e.g., CAS 1131594-42-7) may exhibit higher lipophilicity due to reduced hydrogen bonding . Methyl vs.

Methylene Bridge : Analogs with a methylene spacer (e.g., CAS 1131594-71-2) introduce conformational flexibility, which could influence binding to biological targets compared to direct ring attachment .

Halogen and Alkoxy Substitutions : Replacement of the piperazine group with butoxy (CAS 450416-09-8) eliminates nitrogen-based interactions, drastically altering bioactivity and solubility profiles .

Biological Activity

3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H16BrN2O2

- Molecular Weight : Approximately 300.19 g/mol

The presence of a bromine atom and a piperazine moiety contributes to its reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves its ability to bind to various proteins and enzymes, modulating their activity. This interaction is believed to occur through the formation of covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function . The exact molecular targets remain under investigation, but preliminary studies suggest involvement in pathways related to neurological and psychiatric disorders.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For example, derivatives containing piperazine groups have shown promise as inhibitors of specific cancer cell lines, demonstrating IC50 values in the low micromolar range . The compound's structural components may enhance its efficacy against tumor growth.

Neuropharmacological Effects

The compound has been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems through protein interactions positions it as a candidate for further development in psychopharmacology .

Research Applications

This compound has several notable applications in scientific research:

- Proteomics Research : Used as a reagent for studying protein interactions and functions.

- Medicinal Chemistry : Serves as a lead compound in the synthesis of potential therapeutic agents targeting various diseases.

- Chemical Biology : Employed in elucidating biological pathways and mechanisms involving key biomolecules .

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been shown to inhibit certain cancer cell lines, suggesting its potential use as an anticancer agent. The specific pathways affected include apoptosis and cell proliferation mechanisms.

- Animal Models : Preliminary studies using murine models have indicated that the compound can significantly lower serum levels of retinol binding protein (RBP), which may have implications for conditions like age-related macular degeneration (AMD) .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | 300.19 g/mol | TBD | Antitumor, Neuropharmacological |

| 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid | 299.16 g/mol | TBD | Antitumor |

| 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | TBD | TBD | Protein Interaction |

Q & A

Basic Question

- pH Adjustment : Dissolve in slightly basic buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group.

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity, as validated for structurally similar benzoic acids .

- Salt Formation : Prepare sodium or potassium salts to improve aqueous solubility, following protocols for 4-methoxy-2-(trifluoromethyl)benzoic acid .

How can computational modeling predict the reactivity of the bromine substituent?

Advanced Question

- DFT Calculations : Model the electron-withdrawing effect of the bromine atom on the aromatic ring. This predicts sites for nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications. For example, piperazine derivatives show altered binding affinities depending on substituent orientation .

- Docking Studies : Use AutoDock Vina to assess binding poses in receptor cavities, referencing crystallographic data from related brominated compounds .

What are the stability considerations for long-term storage of this compound?

Basic Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the carboxylic acid group, as recommended for 3-chloro-4-(methylsulfanyl)benzoic acid .

- Purity Monitoring : Re-analyze via HPLC every 6 months; degradation products (e.g., de-brominated analogs) should be <2% .

How does the piperazine moiety influence the compound’s pharmacokinetic properties?

Advanced Question

- LogP Modulation : The 4-methylpiperazine group reduces logP (~1.5–2.0) compared to unsubstituted piperazines, enhancing aqueous solubility .

- Metabolic Stability : Piperazine rings are prone to N-oxidation. Use liver microsome assays (e.g., human CYP3A4) to identify metabolites and adjust substituents (e.g., fluorine addition) .

- Blood-Brain Barrier (BBB) Penetration : Predict using in silico tools like SwissADME. Piperazine derivatives often exhibit moderate BBB permeability due to their polarity .

What analytical methods resolve overlapping signals in the NMR spectrum of this compound?

Advanced Question

- 2D NMR Techniques : Use HSQC to correlate H and C signals, distinguishing aromatic protons from piperazine methyl groups.

- Decoupling Experiments : Suppress coupling between bromine and adjacent protons to simplify splitting patterns .

- Variable Temperature NMR : Elevate temperature (e.g., 50°C) to reduce rotational barriers in the piperazine ring, sharpening broad signals .

How can this compound serve as a precursor for radiopharmaceuticals?

Advanced Question

- Isotope Labeling : Substitute bromine with F via halogen exchange (e.g., using KF/Kryptofix®), as demonstrated for 4-fluorophenyl benzoic acid derivatives .

- Chelator Conjugation : Attach DOTA or NOTA chelators to the carboxylic acid group for Ga or Cu labeling .

- In Vivo Tracking : Validate biodistribution in murine models using PET/CT, referencing protocols for 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.